[4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate
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Overview
Description
[4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate is a complex organic compound characterized by its intricate molecular structure. This compound features a naphthalene ring, multiple carbonyl groups, and a diazatetracyclohexadecane core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate typically involves multi-step organic reactions. The process may start with the preparation of the naphthalene derivative, followed by the formation of the diazatetracyclohexadecane core through cyclization reactions. The final step involves the acetylation of the phenyl group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring and carbonyl groups.
Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.
Substitution: The phenyl acetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound could be investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of [4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects may be mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- [4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] methyl ester
- [4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] ethyl ester
Uniqueness
The uniqueness of [4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate lies in its specific molecular structure, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C33H24N2O5 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
[4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate |
InChI |
InChI=1S/C33H24N2O5/c1-19(36)40-23-15-13-22(14-16-23)31(37)30-28-27(29-25-11-5-3-8-21(25)17-18-34(29)30)32(38)35(33(28)39)26-12-6-9-20-7-2-4-10-24(20)26/h2-18,27-30H,1H3/t27-,28+,29+,30+/m0/s1 |
InChI Key |
TVPGMXLCPQXRHJ-MIPYOGIXSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)[C@H]2[C@H]3[C@@H]([C@@H]4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC=CC7=CC=CC=C76 |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2C3C(C4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC=CC7=CC=CC=C76 |
Origin of Product |
United States |
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